Superior Potency and Selectivity vs. Liarozole (First-Generation RAMBA)
Talarozole demonstrates a >1000-fold improvement in potency against CYP26 enzymes compared to liarozole. In yeast microsomes expressing human CYP26, talarozole inhibits atRA metabolism with an IC50 of 4 nM . In contrast, liarozole's reported IC50 values for CYP26 range from 2.2 μM to 7 μM . Furthermore, talarozole exhibits high selectivity, with no significant inhibition of other key cytochrome P450 enzymes (CYP19, CYP17, CYP2C11, CYP3A, CYP2A1) at concentrations up to 10 μM . Liarozole, however, is a non-selective inhibitor that also potently inhibits CYP17 (IC50 260 nM), which is involved in steroid hormone biosynthesis . This high potency and selectivity profile of talarozole translates to a >300-fold selectivity for CYP26A1 over other steroid-metabolizing enzymes [1].
| Evidence Dimension | Inhibitory Potency (IC50) on CYP26 |
|---|---|
| Target Compound Data | 4 nM (inhibition of atRA metabolism in yeast microsomes expressing human CYP26) |
| Comparator Or Baseline | Liarozole: 2.2 μM to 7 μM |
| Quantified Difference | Talarozole is >550 to 1750-fold more potent than liarozole. |
| Conditions | Yeast microsomes expressing human CYP26; assays for CYP19, CYP17, etc. in various systems |
Why This Matters
For researchers, this ensures that observed biological effects are due to enhanced atRA signaling and not confounded by off-target inhibition of steroidogenic or drug-metabolizing enzymes, which is a critical advantage over liarozole for in vivo and in vitro studies.
- [1] DBpedia. Talarozole. Available at: https://dbpedia.org/page/Talarozole View Source
